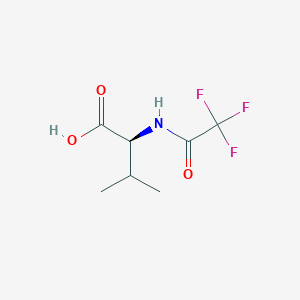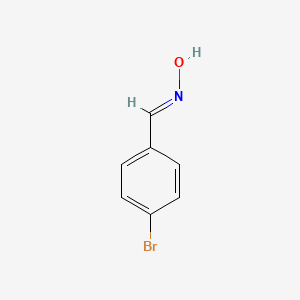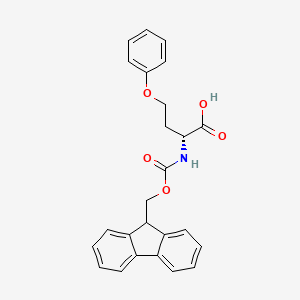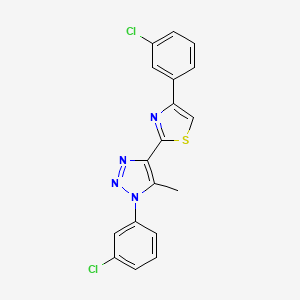
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as CMI, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases. In
科学的研究の応用
Serotonin Receptor Interactions
Research indicates that compounds similar to "1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" interact with serotonin receptors. For instance, Millan et al. (1997) found that certain urea derivatives act as agonists or antagonists to serotonin 5-HT2C receptors, affecting physiological responses like penile erections in rats (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Antitumor Activities
Ch Hu et al. (2018) synthesized a compound with a structure similar to our subject compound and studied its crystal structure and antitumor activities. They conducted an MTT assay for antitumor activity and a docking study to understand its interaction with the CDK4 protein, which is relevant in cancer research (Ch Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Antimicrobial Applications
In 2014, Rani et al. synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes. These compounds showed antimicrobial properties, highlighting the potential of urea derivatives in combating microbial infections (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibitory effects of urea derivatives on mild steel corrosion in hydrochloric acid solutions. Their findings suggest potential applications of similar compounds in materials science, particularly in corrosion prevention (Bahrami & Hosseini, 2012).
Antidepressant Properties
Matzen et al. (2000) explored the antidepressant potential of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This research underscores the possible use of similar compounds in developing new antidepressants (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-21-10-14(12-5-3-4-6-15(12)21)20-17(22)19-13-9-11(18)7-8-16(13)23-2/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJPGGZEZTZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2797696.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)

![Ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2797700.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)
![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)